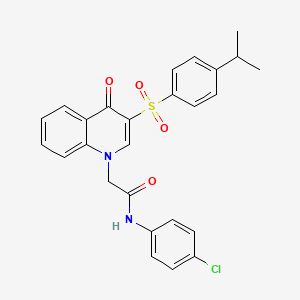

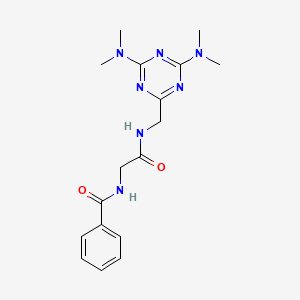

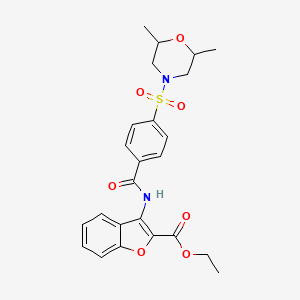

![molecular formula C20H20F3N5O B2731385 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1207011-60-6](/img/structure/B2731385.png)

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a piperazine group, and a trifluoromethyl group . It is likely to be used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the benzimidazole group, which is a key component of many functional molecules . In one study, a series of benzimidazole thiourea derivatives were synthesized by reacting a thio methyl group with different amines in the presence of ethanol .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzimidazole group is a heterocyclic aromatic compound, while the piperazine group is a cyclic amine . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The benzimidazole group, in particular, is a key component in many chemical reactions . In one study, benzimidazole thiourea derivatives showed good activity against certain bacterial strains .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activities

Research has highlighted the synthesis and biological evaluation of novel urea and thiourea derivatives of piperazine doped with compounds like febuxostat for their antiviral and antimicrobial activities. Specifically, derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against a range of pathogens. This indicates the compound's potential utility in developing new antiviral and antimicrobial agents (Reddy et al., 2013).

Anticancer Properties

A series of derivatives synthesized from the core chemical structure demonstrated significant in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma. These findings suggest the compound's derivatives as potential therapeutic agents for cancer treatment. The structure-activity relationship supported by molecular docking studies further underscores the compound's relevance in medicinal chemistry for anticancer research (Boddu et al., 2018).

Anti-Inflammatory Applications

Piperazine derivatives of the chemical have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives showed significant potency in in vivo models, indicating their potential as anti-inflammatory agents. This research contributes to the development of new therapeutic options for treating inflammation-related conditions (Patel et al., 2019).

Fungicidal Activities

Compounds bearing the benzo[4,5]imidazo[1,2-d][1,2,4]triazine structure, related to the core chemical, have shown notable antifungal activities against various phytopathogenic fungi. This research highlights the potential agricultural applications of these compounds as new fungicides to protect crops against fungal diseases (Li et al., 2018).

Wirkmechanismus

While the exact mechanism of action of this compound is not clear from the available information, similar compounds have been shown to inhibit the proliferation of certain cancer cells . Other compounds with a benzimidazole group have been used as directing groups in palladium-catalyzed oxidative annulation reactions .

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its synthesis and potential applications. The benzimidazole group, in particular, is a key component of many functional molecules and has been the focus of recent advances in synthesis . Additionally, similar compounds have shown promising results in biological applications, suggesting potential future directions in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O/c21-20(22,23)14-4-3-5-15(12-14)24-19(29)28-10-8-27(9-11-28)13-18-25-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2,(H,24,29)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRNCJKFDRUOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

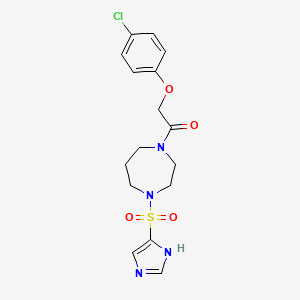

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)

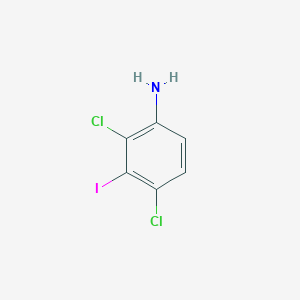

![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)

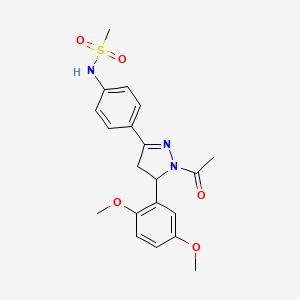

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)